molecular formula C21H20ClN3O3 B6523520 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile CAS No. 931317-85-0

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B6523520
CAS No.: 931317-85-0
M. Wt: 397.9 g/mol
InChI Key: PSEODKBYFCYEGX-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.1193192 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects.

1. Anticancer Activity

Research indicates that derivatives of oxazole compounds can exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

Table 1: Cytotoxicity of Oxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
2-{...}A54912Caspase activation

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This effect is crucial for developing therapeutic agents for inflammatory diseases.

Case Study:
In a study conducted by Omar et al., the compound demonstrated a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound have suggested efficacy against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The biological activity of This compound is believed to be mediated through several pathways:

  • Cell Cycle Regulation: The compound may affect cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
  • Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins are critical for its pro-apoptotic effects.
  • Cytokine Modulation: Inhibition of NF-kB and other transcription factors reduces inflammatory cytokine production.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-14-6-8-16(9-7-14)26-13-17-10-11-19(27-17)21-25-18(12-23)20(28-21)24-15-4-2-1-3-5-15/h6-11,15,24H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEODKBYFCYEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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